molecular formula C18H11NO4 B121547 Lauterine CAS No. 28200-65-9

Lauterine

Cat. No.: B121547
CAS No.: 28200-65-9
M. Wt: 305.3 g/mol
InChI Key: BHFUORVSBHCRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauterine is a naturally occurring alkaloid that can be isolated from the plant Laurelia novae-zelandiae It is known for its unique chemical structure and biological activities

Mechanism of Action

Target of Action

Lauterine is a DNA topoisomerase inhibitor . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting these enzymes, this compound can interfere with processes such as DNA replication and transcription.

Mode of Action

As a DNA topoisomerase inhibitor, this compound binds to the topoisomerase enzyme, preventing it from relieving strain in the DNA helix during replication or transcription . This results in stabilization of the topoisomerase-DNA complex, preventing the re-ligation portion of the ligation-religation reaction that topoisomerases perform on the DNA. This causes DNA breaks, inhibiting DNA replication and transcription processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauterine can be synthesized through a series of chemical reactions involving the precursor compounds. The synthetic route typically involves the formation of the core structure followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from its natural source, Laurelia novae-zelandiae. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques like chromatography may also be employed to enhance the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Lauterine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups, resulting in new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products often exhibit unique chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Lauterine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Oxoglaucine
  • O-methylmoschatoline
  • Lysicamine
  • Liriodenine
  • Norisoboldine

Lauterine’s distinct chemical properties and biological activities make it a compound of significant interest in various scientific fields

Properties

IUPAC Name

17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)15-14-9(4-5-19-16(14)17(11)20)6-13-18(15)23-8-22-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFUORVSBHCRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=NC=CC4=CC5=C(C2=C43)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182466
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28200-65-9
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028200659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauterine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 11-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauterine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8YP5MZ757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lauterine
Reactant of Route 2
Lauterine
Reactant of Route 3
Lauterine
Reactant of Route 4
Reactant of Route 4
Lauterine
Reactant of Route 5
Lauterine
Reactant of Route 6
Reactant of Route 6
Lauterine
Customer
Q & A

Q1: What is the biological activity of lauterine and what is its proposed mechanism of action?

A1: this compound, an oxoaporphine alkaloid isolated from Miliusa cf. banacea, exhibits selective toxicity against DNA repair and recombination deficient mutants of the yeast Saccharomyces cerevisiae []. This suggests that this compound may act as a DNA topoisomerase inhibitor, potentially interfering with DNA replication and repair processes in susceptible cells [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.